molecular formula C6H6F2O2 B1435594 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one CAS No. 1849241-58-2

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Cat. No.: B1435594
CAS No.: 1849241-58-2
M. Wt: 148.11 g/mol
InChI Key: KBGUOGFNYRJTTG-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one is an organic compound belonging to the class of furan derivatives This compound is characterized by the presence of a dihydrofuran ring and a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one typically involves the reaction of 4,5-dihydrofuran with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoroethanone moiety to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethanone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The difluoroethanone moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

  • 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
  • 2-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one
  • 3-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Comparison: 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms in the ethanone moiety, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents. The difluoroethanone group provides a balance between hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGUOGFNYRJTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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